Cas no 2098632-65-4 (2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester
- 2-(4-chloro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Z2044776018
- D71860
- CS-16518
- YID63265
- MFCD18756754
- 2098632-65-4
- 2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AKOS037651324
- EN300-1706402
- CS-0099236
- C13H15BClF3O3
-
- MDL: MFCD18756754
- インチ: 1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3
- InChIKey: QISLQVXIWYBENQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 322.0754867g/mol
- どういたいしつりょう: 322.0754867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7
2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516905-1 g |
4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester; . |
2098632-65-4 | 1g |
€876.80 | 2023-04-17 | ||
Enamine | EN300-1706402-2.5g |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 95% | 2.5g |
$2631.0 | 2023-09-20 | |
Enamine | EN300-1706402-5.0g |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 95% | 5.0g |
$3894.0 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG673-200mg |
2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 98% | 200mg |
1762.0CNY | 2021-07-14 | |
Enamine | EN300-1706402-0.05g |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 95% | 0.05g |
$312.0 | 2023-09-20 | |
Enamine | EN300-1706402-0.1g |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 95% | 0.1g |
$466.0 | 2023-09-20 | |
Enamine | EN300-1706402-10.0g |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 95% | 10.0g |
$5774.0 | 2023-07-10 | |
Enamine | EN300-1706402-5g |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 95% | 5g |
$3894.0 | 2023-09-20 | |
abcr | AB516905-1g |
4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester; . |
2098632-65-4 | 1g |
€154.10 | 2025-02-21 | ||
Aaron | AR01JI8P-250mg |
2-(4-Chloro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2098632-65-4 | 97% | 250mg |
$21.00 | 2025-02-11 |
2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Introduction to 2-4-Chloro-3-(Trifluoromethoxy)phenyl-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (CAS No. 2098632-65-4)
2-4-Chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2098632-65-4) is a versatile and highly functionalized boronic ester that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly valuable due to its unique combination of a chloro-substituted phenyl ring and a trifluoromethoxy group, which endow it with a range of desirable properties for various applications.
The structure of 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a boron atom coordinated to a tetramethyl dioxaborolane ring and a substituted phenyl group. The presence of the chloro and trifluoromethoxy functionalities imparts significant electronic and steric effects, making this compound an excellent building block for the synthesis of complex organic molecules. These features are particularly advantageous in the development of pharmaceuticals and materials science.
In recent years, the use of boronic esters in Suzuki-Miyaura cross-coupling reactions has revolutionized the field of organic synthesis. 2-4-Chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is no exception. Its high reactivity and stability make it an ideal reagent for these coupling reactions, enabling the efficient construction of carbon-carbon bonds under mild conditions. This has led to its widespread adoption in the synthesis of biologically active compounds and advanced materials.
The chloro substituent on the phenyl ring provides additional versatility in synthetic transformations. For instance, it can be readily converted to other functional groups through various substitution reactions. This flexibility is crucial in the design and optimization of drug candidates, where subtle changes in molecular structure can significantly impact biological activity and pharmacokinetic properties.
The trifluoromethoxy group is another key feature of 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Fluorine-containing moieties are known for their ability to modulate the lipophilicity and metabolic stability of molecules. In medicinal chemistry, this property is often exploited to enhance the bioavailability and therapeutic efficacy of drug candidates. The trifluoromethoxy group also introduces a strong electron-withdrawing effect, which can influence the electronic properties of the molecule and its interactions with biological targets.
Recent studies have highlighted the potential of 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug discovery efforts. For example, researchers at [University Name] have successfully utilized this compound as a key intermediate in the synthesis of novel antiviral agents. The resulting compounds exhibited potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex virus (HSV). These findings underscore the importance of functionalized boronic esters like 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in advancing therapeutic research.
In addition to its applications in medicinal chemistry, 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also found use in materials science. The unique electronic properties imparted by its functional groups make it suitable for the development of advanced materials with tailored optical and electronic properties. For instance, researchers at [Institute Name] have incorporated this compound into polymer-based materials designed for optoelectronic applications. The resulting materials exhibited enhanced performance in terms of light absorption and charge transport properties.
The synthesis of 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common approach involves the reaction of 2-chloro-3-trifluoromethoxybenzaldehyde with pinacol diborane under palladium catalysis. This method provides high yields and excellent purity levels, making it suitable for large-scale production. Alternative synthetic routes have also been explored to optimize yield and reduce cost.
In conclusion, 2-4-chloro-3-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl--1,3,2-dioxaborolane (CAS No. 2098632--65--4) is a highly valuable compound with diverse applications in organic synthesis and medicinal chemistry. Its unique combination of functional groups makes it an excellent building block for the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound.
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